3-(1-Hydroxycyclohexyl)butanehydrazide
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Overview
Description
3-(1-Hydroxycyclohexyl)butanehydrazide is a chemical compound with a unique structure that includes a cyclohexyl ring, a butane chain, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclohexyl)butanehydrazide typically involves the reaction of cyclohexanone with butanehydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxycyclohexyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Scientific Research Applications
3-(1-Hydroxycyclohexyl)butanehydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxycyclohexyl)butanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: A compound with a similar cyclohexyl structure but different functional groups.
Cyclohexanone derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
3-(1-Hydroxycyclohexyl)butanehydrazide is unique due to its specific combination of a cyclohexyl ring, a butane chain, and a hydrazide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(1-hydroxycyclohexyl)butanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(7-9(13)12-11)10(14)5-3-2-4-6-10/h8,14H,2-7,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYHNLNTCAJYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NN)C1(CCCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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